

Application Notes and Protocols for Boyden Chamber Invasion Assays with Chondramide B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chondramide B

Cat. No.: B15562089

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell invasion is a fundamental process in cancer metastasis, during which cancer cells penetrate the basement membrane and invade surrounding tissues. The Boyden chamber assay is a widely utilized in vitro method to quantify the invasive potential of cells in response to chemoattractants and to screen for potential inhibitory compounds. **Chondramide B**, a cyclodepsipeptide produced by the myxobacterium *Chondromyces crocatus*, has been identified as a potent inhibitor of cancer cell migration and invasion. These application notes provide a detailed protocol for performing a Boyden chamber invasion assay to evaluate the inhibitory effects of **Chondramide B**.

Mechanism of Action: Chondramide B

Chondramide B targets the actin cytoskeleton, a key player in cell motility and invasion. Its mechanism involves the disruption of actin filament dynamics, leading to an altered cellular architecture and reduced contractility. Specifically, **Chondramide B** treatment has been shown to decrease the activity of the RhoA GTPase. This, in turn, leads to reduced phosphorylation of Myosin Light Chain 2 (MLC2), a critical component for cell contraction required for amoeboid-like invasion through dense matrices. Notably, at effective concentrations, **Chondramide B** does not appear to affect other signaling pathways such as those involving Rac1, Akt, or Erk.

Experimental Protocols

This protocol is adapted for the highly invasive MDA-MB-231 human breast cancer cell line but can be optimized for other adherent cell lines.

Materials and Reagents

- Boyden chamber inserts (e.g., Corning BioCoat Matrigel Invasion Chambers) with an 8 μ m pore size membrane pre-coated with Matrigel Basement Membrane Matrix. The 8 μ m pore size is generally suitable for most epithelial and fibroblast cells.
- 24-well companion plates
- MDA-MB-231 cells (or other cancer cell line of interest)
- Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum (FBS))
- Serum-free medium (e.g., DMEM)
- **Chondramide B** (dissolved in DMSO and then diluted in serum-free medium to final concentrations). The final DMSO concentration should not exceed 0.1% (v/v).
- Chemoattractant (e.g., complete growth medium with 10% FBS)
- Phosphate Buffered Saline (PBS)
- Fixation solution (e.g., Methanol)
- Staining solution (e.g., Crystal Violet)
- Cotton swabs
- Microscope with a digital camera
- Image analysis software (e.g., ImageJ)

Protocol for Boyden Chamber Invasion Assay

- Cell Preparation:
 - Culture MDA-MB-231 cells to 70-80% confluency.

- Harvest the cells using standard trypsinization procedures.
- Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell suspension to a final concentration of 5×10^5 cells/mL.
- Assay Setup:
 - Rehydrate the Matrigel-coated inserts by adding 500 μ L of warm (37°C) serum-free medium to the upper chamber for 2 hours in a 37°C incubator.
 - Carefully remove the rehydration medium from the inserts.
 - In the lower wells of the 24-well plate, add 750 μ L of the chemoattractant (complete growth medium with 10% FBS). For a negative control, use serum-free medium.
 - Prepare the cell suspensions with the desired concentrations of **Chondramide B** (e.g., 30 nM and 100 nM) and a vehicle control (DMSO).
 - Seed 5×10^4 cells (100 μ L of the cell suspension) into the upper chamber of each insert.
 - Carefully place the inserts into the wells containing the chemoattractant, ensuring no air bubbles are trapped beneath the membrane.
- Incubation:
 - Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
- Fixation and Staining:
 - After incubation, carefully remove the inserts from the wells.
 - Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
 - Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
 - Stain the fixed cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.

- Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
- Quantification:
 - Once dry, visualize the stained cells on the underside of the membrane using an inverted microscope.
 - Capture images from several representative fields for each membrane.
 - Count the number of invaded cells per field using image analysis software.
 - Calculate the average number of invaded cells for each condition. The results can be expressed as a percentage of the control.

Alternative Quantification Method: Absorbance Reading

For a higher-throughput approach, after staining, the dye can be extracted, and the absorbance measured.

- After staining with Crystal Violet and washing, immerse the inserts in a solution to elute the dye (e.g., 10% acetic acid).
- Transfer the eluate to a 96-well plate.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
- The absorbance values will be proportional to the number of invaded cells.

Data Presentation

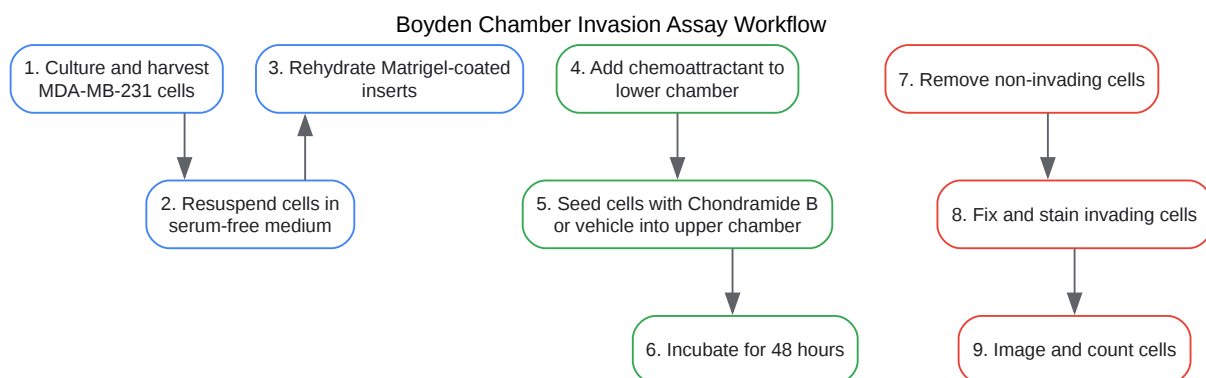
The quantitative data from a representative experiment evaluating the effect of **Chondramide B** on MDA-MB-231 cell invasion is summarized below.

Table 1: Effect of **Chondramide B** on MDA-MB-231 Cell Invasion

Treatment Condition	Concentration (nM)	Mean Number of Invaded Cells (per field)	Percentage of Invasion (%)
Vehicle Control (DMSO)	-	250	100
Chondramide B	30	120	48
Chondramide B	100	105	42
Negative Control (No FBS)	-	25	10

Note: The data presented in this table is illustrative and based on findings that **Chondramide B** at 30 nM and 100 nM decreased cell invasion to less than 50%.

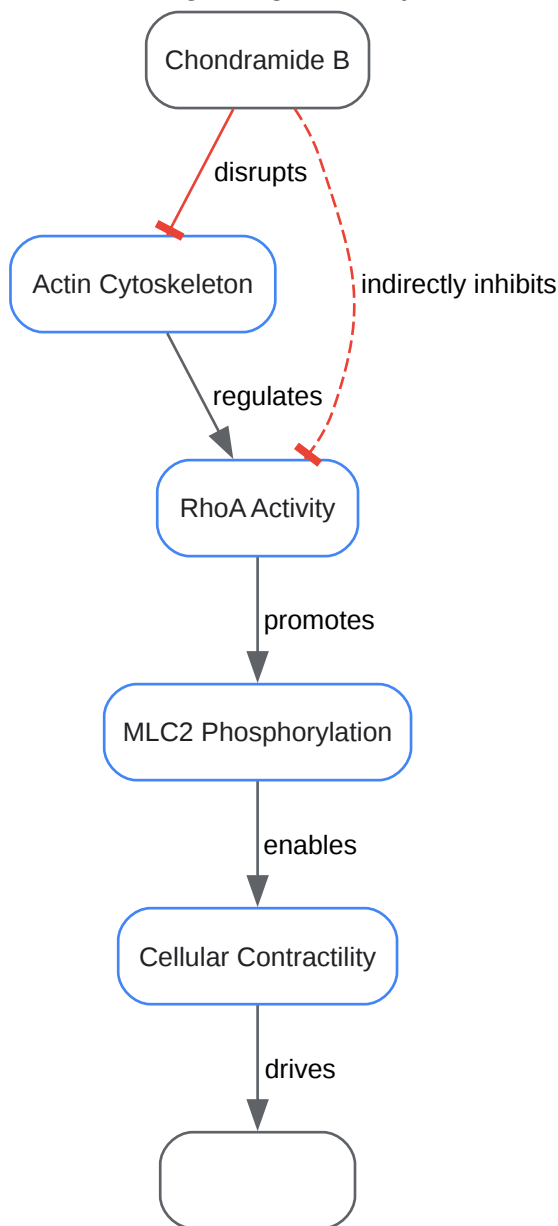
Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for a Boyden chamber invasion assay.

Chondramide B Signaling Pathway in Cell Invasion



[Click to download full resolution via product page](#)

Caption: **Chondramide B** inhibits cell invasion by disrupting the actin cytoskeleton and downregulating RhoA signaling.

- To cite this document: BenchChem. [Application Notes and Protocols for Boyden Chamber Invasion Assays with Chondramide B]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15562089#performing-boyden-chamber-assays-for-invasion-with-chondramide-b\]](https://www.benchchem.com/product/b15562089#performing-boyden-chamber-assays-for-invasion-with-chondramide-b)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com